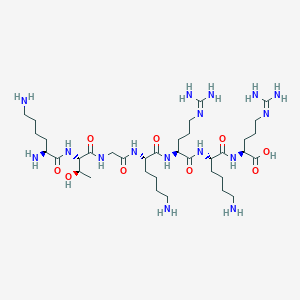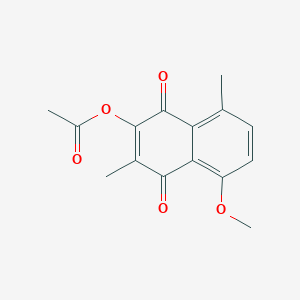
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. This compound is characterized by the presence of methoxy groups attached to both the benzene and thiophene rings, which contribute to its unique chemical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: This compound is an analog of zindoxifene, an antiestrogen and tumor-inhibiting agent.
5-Methoxy-2-methylindole: Known for its use in various organic reactions and potential pharmacological activities.
Uniqueness
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
141809-77-0 |
|---|---|
Formule moléculaire |
C17H16O2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C17H16O2S/c1-11-15-10-14(19-3)8-9-16(15)20-17(11)12-4-6-13(18-2)7-5-12/h4-10H,1-3H3 |
Clé InChI |
PZWDMHSIPDKTPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

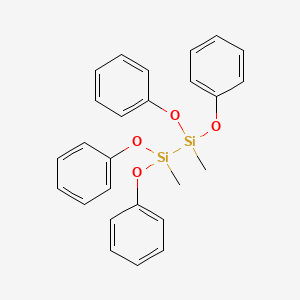
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
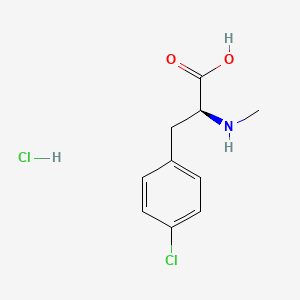
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
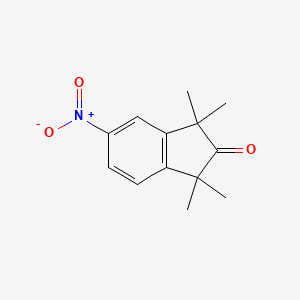
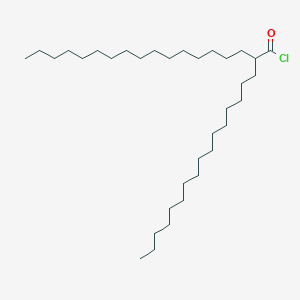
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
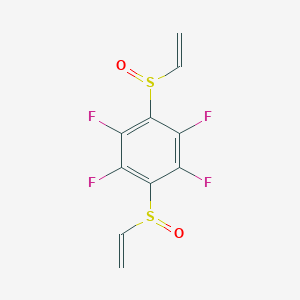
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
